molecular formula C18H17Cl2NO B1360456 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone CAS No. 898775-01-4

3,5-Dichloro-2'-pyrrolidinomethyl benzophenone

Cat. No.: B1360456
CAS No.: 898775-01-4
M. Wt: 334.2 g/mol
InChI Key: AOCSLRUFTYSNFD-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Aromatic systems : Two benzene rings (one dichlorinated at positions 3 and 5, the other substituted with a pyrrolidinomethyl group at position 2).
  • Pyrrolidine moiety : A five-membered nitrogen-containing ring attached via a methylene bridge.
  • Ketone bridge : A carbonyl group linking the two aromatic systems.
Property Value Source
Molecular Formula C₁₈H₁₇Cl₂NO
Molecular Weight 334.24 g/mol
SMILES C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl
InChI Key AOCSLRUFTYSNFD-UHFFFAOYSA-N

Crystallographic Analysis and Conformational Isomerism

While direct X-ray crystallographic data for this compound remains unpublished, structural analogs provide insights into its conformational behavior. For example:

  • Pyrrolidinomethyl orientation : The pyrrolidine ring adopts a chair conformation, with the methylene bridge allowing rotational flexibility around the C–N bond.
  • Dihedral angles : In related benzophenones, the angle between the two aromatic rings ranges from 45° to 85°, depending on steric and electronic effects.

Key Crystallographic Trends:

  • Chlorine substituents enforce planarity in the 3,5-dichlorophenyl ring due to resonance effects.
  • Pyrrolidinomethyl groups introduce steric hindrance, influencing the spatial arrangement of the second aromatic ring.

Comparative Structural Analysis with Ortho/Meta/Para-Pyrrolidinomethyl Benzophenone Derivatives

The position of the pyrrolidinomethyl group significantly alters molecular properties:

Derivative Substituent Position Molecular Formula Key Structural Differences
3,5-Dichloro-2'-pyrrolidinomethyl Ortho C₁₈H₁₇Cl₂NO Maximum steric clash between substituents
3,5-Dichloro-3'-pyrrolidinomethyl Meta C₁₈H₁₇Cl₂NO Reduced steric hindrance, enhanced solubility
3,5-Dichloro-4'-pyrrolidinomethyl Para C₁₈H₁₇Cl₂NO Linear arrangement, improved crystallinity

Electronic Effects:

  • Ortho derivatives : Exhibit reduced electron density at the ketone due to steric inhibition of resonance.
  • Para derivatives : Allow full conjugation between aromatic systems, increasing dipole moments.

Thermodynamic Stability:

Calculated Gibbs free energy values (DFT studies) suggest:

  • Ortho isomer : Least stable (ΔG = +3.2 kcal/mol) due to steric strain.
  • Para isomer : Most stable (ΔG = −1.8 kcal/mol) with optimal substituent alignment.

Properties

IUPAC Name

(3,5-dichlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-2,5-6,9-11H,3-4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCSLRUFTYSNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643671
Record name (3,5-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-01-4
Record name (3,5-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sandmeyer Reaction for 3,5-Dichlorobromobenzene

  • Starting material: 3,5-dichloroaniline.
  • Process: Diazotization followed by halogenation using copper(I) bromide in hydrobromic acid.
  • Conditions: Reaction temperature controlled between 0°C to 75°C; diazotization at low temperature (0-5°C) to maintain stability.
  • Outcome: High yield (approx. 72%) and purity (~98% HPLC) of 3,5-dichlorobromobenzene.
  • Purification: High vacuum distillation.

This step is critical to introduce the halogenated aromatic ring with bromine at the 1-position for further coupling reactions.

Formation of the Benzophenone Core

Grignard Reaction Coupling

  • Reagents: 3,5-dichlorobromobenzene and 1-trifluoroacetyl piperidine (or related ketone precursor).
  • Grignard reagent preparation: Alkyl magnesium halide (e.g., isopropyl magnesium bromide) formed by reacting alkyl halide with magnesium metal in tetrahydrofuran (THF) at 10°C to 30°C.
  • Reaction conditions: Grignard reagent added to 3,5-dichlorobromobenzene solution in THF at 0°C to 30°C, followed by addition of ketone precursor.
  • Reaction time: 1-2 hours stirring at 20°C to 30°C.
  • Workup: Quenching with aqueous hydrochloric acid, extraction with methyl tert-butyl ether, solvent removal.
  • Yield: Crude product yield ~90% (GC purity 93%), purified to 70% yield with 99% HPLC purity by vacuum distillation at 80°C to 90°C under 15-20 Torr vacuum.

This method efficiently forms the trifluoroacetophenone derivative, which is structurally related to benzophenone cores and can be adapted for pyrrolidinomethyl benzophenone synthesis.

Pyrrolidinomethyl Substitution

Introduction of Pyrrolidinomethyl Group

  • Approach: Reductive amination or nucleophilic substitution on a suitable benzophenone intermediate bearing a formyl or halomethyl group at the 2' position.
  • Typical reagents: Pyrrolidine as the nucleophile, formaldehyde or chloromethyl derivatives as the methylene source.
  • Conditions: Mild heating (25°C to 90°C), often in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride for reductive amination.
  • Solvents: Commonly methanol, ethanol, or aprotic solvents like dichloromethane depending on the reaction specifics.
  • Purification: Chromatography or recrystallization to obtain high-purity substituted benzophenone.

Though specific protocols for this compound are not directly cited, this method is a standard and effective approach for installing pyrrolidinomethyl groups on aromatic ketones.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Purity (%) Notes
Sandmeyer reaction 3,5-dichloroaniline, CuBr, HBr, NaNO2, 0-75°C 72 98 (HPLC) Formation of 3,5-dichlorobromobenzene
Grignard coupling Mg, isopropyl bromide, THF, 0-30°C; 3,5-dichlorobromobenzene, ketone precursor 70 (purified) 99 (HPLC) Formation of trifluoroacetophenone derivative
Pyrrolidinomethyl substitution Pyrrolidine, formaldehyde or chloromethyl derivative, reductive amination, mild heating Variable (~60-85 typical) >95 (chromatography) Installation of pyrrolidinomethyl group

Chemical Reactions Analysis

3,5-Dichloro-2’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
A study published in the Journal of Antimicrobial Chemotherapy highlighted the antimicrobial efficacy of chlorinated benzophenones, including 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone. The compound demonstrated significant inhibitory effects against pathogenic strains such as Staphylococcus aureus, indicating its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties:
Research focused on the anticancer activity of this compound revealed its ability to induce apoptosis in various cancer cell lines. The mechanism involved increased reactive oxygen species (ROS) levels, which are crucial for triggering cell death pathways. Notably, the compound showed promising results against MCF7 breast cancer cells with an IC50 value of 1.7 μg/ml, outperforming conventional chemotherapeutics like doxorubicin.

Material Science

Photostability and UV Absorption:
this compound has been investigated for its photostability and UV absorption properties. It acts as a UV filter in polymer formulations, enhancing the durability of materials exposed to sunlight. Its application in coatings and plastics is supported by tests showing effective UV protection without significant degradation over time .

Activity Type Target Organism/Cell Line IC50 (μg/ml) Reference
AntimicrobialStaphylococcus aureus-
AnticancerMCF71.7
AnticancerHePG28.7
AnticancerPACA26.4

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing various chlorinated benzophenones, this compound was found to significantly inhibit the growth of multiple bacterial strains. This study emphasizes the compound's potential utility in developing novel antimicrobial therapies.

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer properties of this compound revealed that it induces apoptosis through mitochondrial pathways. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's effectiveness against cancer cell proliferation.

Environmental Applications

Recent studies have also explored the environmental impact of chlorinated organic compounds like this compound. Its interactions with biological systems raise concerns regarding toxicity and bioaccumulation, necessitating further research into its environmental fate and safety profile .

Mechanism of Action

The compound exerts its effects primarily through its interaction with the mu-opioid receptor. Upon binding to this receptor, it activates downstream signaling pathways that result in analgesic effects. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the modulation of ion channels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Electronic Effects

3,5-Dichloro-2'-piperidinomethyl benzophenone (CAS: 898773-73-4)
  • Structure : Differs by replacing the pyrrolidine (5-membered ring) with a piperidine (6-membered ring).
  • Impact : The larger piperidine ring increases steric bulk and basicity compared to pyrrolidine. This may alter binding affinity in receptor-ligand interactions .
3,5-Dichloro-2'-(thiomethyl)benzophenone (CAS: Referenced via MDL MFCD09801704)
  • Structure: Replaces the pyrrolidinomethyl group with a thiomethyl (-SCH₃) substituent.
  • Thiomethyl groups also exhibit weaker hydrogen-bonding capacity compared to pyrrolidine .
  • Synthetic Utility : Often used in materials science for sulfur-containing polymer modifications .

Halogenation and Positional Isomerism

2,4-Dichloro-4'-(4-methylpiperazinomethyl)benzophenone (CAS: 898792-75-1)
  • Structure: Chlorine atoms at 2- and 4-positions instead of 3- and 5-, with a piperazinomethyl group at the 4'-position.
  • Impact : Positional isomerism affects dipole moments and electronic distribution. The 2,4-dichloro configuration may reduce steric hindrance near the ketone group, enhancing reactivity in nucleophilic additions .
Benzophenone-3 (Oxybenzone) (CAS: 131-57-7)
  • Structure: Simpler benzophenone with hydroxy and methoxy groups instead of halogen and pyrrolidine substituents.
  • Impact : Lacks the electron-withdrawing chlorine atoms, making it more polar and UV-absorbent. Widely used in sunscreens, contrasting with the research-focused applications of 3,5-dichloro derivatives .

Data Tables: Structural and Physicochemical Comparisons

Table 1. Substituent Effects on Key Properties

Compound Name Substituents Molecular Weight (g/mol) LogP (Predicted) Key Applications
3,5-Dichloro-2'-pyrrolidinomethyl BP 3,5-Cl; 2'-pyrrolidinomethyl 334.24 ~3.5 Pharmaceutical intermediates
3,5-Dichloro-2'-piperidinomethyl BP 3,5-Cl; 2'-piperidinomethyl 348.31 ~3.8 Receptor-binding studies
3,5-Dichloro-2'-(thiomethyl) BP 3,5-Cl; 2'-thiomethyl 297.21 ~4.2 Polymer chemistry
Benzophenone-3 (Oxybenzone) 2-OH; 4-methoxy 228.24 ~3.5 UV filters

Biological Activity

3,5-Dichloro-2'-pyrrolidinomethyl benzophenone (DCB) is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of DCB, including its mechanism of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

DCB is characterized by its unique chemical structure, which includes a dichlorobenzophenone core and a pyrrolidinomethyl substituent. The molecular formula is C18H17Cl2NOC_{18}H_{17}Cl_2NO, and it has a molecular weight of 348.24 g/mol. The compound's structure is critical for its biological interactions and efficacy.

PropertyValue
Molecular FormulaC18H17Cl2NOC_{18}H_{17}Cl_2NO
Molecular Weight348.24 g/mol
IUPAC Name(3,5-dichlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
InChI KeyAOCSLRUFTYSNFD-UHFFFAOYSA-N

DCB primarily exerts its effects through interaction with biological receptors, notably the mu-opioid receptor . Upon binding to this receptor, DCB activates downstream signaling pathways that lead to analgesic effects. The mechanism involves:

  • Inhibition of Adenylate Cyclase Activity : This reduces cyclic AMP levels, leading to decreased neurotransmitter release.
  • Modulation of Ion Channels : DCB influences calcium and potassium channels, contributing to its analgesic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DCB against various pathogens. It has shown promising results in vitro against multidrug-resistant Gram-positive bacteria and fungi. Notable findings include:

  • Activity Against Gram-positive Bacteria : DCB exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 15.625 to 62.5 μg/mL for these pathogens .
  • Antifungal Properties : In addition to bacterial activity, DCB demonstrated antifungal effects against Candida auris and Aspergillus fumigatus, indicating its broad-spectrum potential .

Table 1: Antimicrobial Activity of DCB

PathogenMIC (μg/mL)Activity Type
Staphylococcus aureus15.625 - 62.5Bactericidal
Klebsiella pneumoniae31.25 - 125Bactericidal
Candida auris62.5Antifungal
Aspergillus fumigatus125Antifungal

Case Studies

  • Analgesic Effects in Animal Models : In a study involving animal models, DCB was administered to assess its analgesic efficacy compared to standard opioids. Results indicated that DCB provided comparable pain relief with fewer side effects, suggesting its potential as an alternative analgesic agent.
  • Cytotoxicity in Cancer Cell Lines : Research on the anticancer activity of DCB derivatives showed significant cytotoxic effects on A549 human lung cancer cells. The study indicated that compounds with the dichloro substituents exhibited higher cytotoxicity compared to their non-substituted counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted benzophenone derivatives and pyrrolidinomethyl groups. For example, analogous compounds like N-(3,5-Dichlorophenyl)succinimide (CAS 83121-15-7) are synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions . Key steps include:

  • Chlorination of precursor aromatic rings using dichlorinating agents (e.g., PCl₅).
  • Functionalization via N-alkylation to introduce the pyrrolidinomethyl group.
  • Purification via recrystallization or column chromatography to isolate the target compound.
    • Critical Note : Monitor reaction progress using TLC or HPLC to avoid byproducts from incomplete substitutions.

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Refer to safety data for structurally similar compounds (e.g., 3,5-Dichloro-2,4-difluoroaniline). Key precautions include:

  • Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of volatile intermediates.
  • Store in airtight containers away from light and moisture to prevent degradation .
    • Emergency Measures : In case of exposure, rinse with water for 15 minutes and seek medical attention immediately .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify C=O (benzophenone) and N–H (pyrrolidinomethyl) stretches. Halogenated solvents (e.g., CCl₄) minimize interference with carbonyl peaks .
  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–8.0 ppm) and pyrrolidinomethyl protons (δ 2.5–3.5 ppm). Use deuterated DMSO for solubility.
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
    • Data Table :
TechniqueKey Peaks/Features
IRν(C=O) ~1680 cm⁻¹
¹H NMRδ 7.8 ppm (aromatic Cl-substituted protons)
ESI-MSm/z ~380 (expected for C₁₈H₁₅Cl₂NO)

Advanced Research Questions

Q. How do solvent interactions influence the compound’s spectroscopic and reactivity profiles?

  • Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly alter vibrational frequencies. For example:

  • Halogenated solvents (e.g., chloroform) induce a single C=O peak due to rapid halogen bonding and multiple solute-solvent orientations .
  • Alcohols (e.g., ethanol) cause split ν(C=O) bands due to slower hydrogen-bond exchange dynamics .
    • Experimental Design : Compare experimental IR shifts with DFT-calculated values to validate solvent-solute interaction models (linear regression R² > 0.95 recommended) .

Q. How can researchers resolve contradictions in reactivity data under varying pH conditions?

  • Methodological Answer : Contradictions often arise from competing hydrolysis pathways of the pyrrolidinomethyl group. Strategies include:

  • Conduct kinetic studies at controlled pH (2–12) to identify dominant reaction mechanisms.
  • Use LC-MS to track intermediate species (e.g., ring-opened derivatives).
  • Cross-validate results with computational methods (e.g., DFT for transition-state modeling) .

Q. What is the mechanistic role of the pyrrolidinomethyl group in biological activity?

  • Methodological Answer : The pyrrolidinomethyl moiety enhances membrane permeability and modulates interactions with biological targets. For example:

  • In pyrrolidinomethyl tetracycline analogs, this group improves metabolic stability by reducing hepatic clearance .
  • Conduct in vitro assays (e.g., enzyme inhibition) with and without the pyrrolidinomethyl group to isolate its contribution .

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